2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine
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Overview
Description
2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine is a versatile chemical compound with the molecular formula C6H10F2NO. This compound is characterized by the presence of two fluorine atoms and a tetrahydrofuran ring, which contribute to its unique chemical properties. It is used in various scientific research applications, particularly in the fields of pharmaceuticals and organic synthesis.
Mechanism of Action
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The action, efficacy, and stability of 2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine can be influenced by various environmental factors. These may include the physiological environment within the body (such as pH and temperature), the presence of other molecules, and the specific characteristics of the target cells or tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine typically involves the reaction of tetrahydrofuran with difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, serving as a building block for more intricate structures.
Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,2-Difluoro-1-(tetrahydrofuran-2-yl)ethanamine include:
Uniqueness
What sets this compound apart from these similar compounds is the presence of the tetrahydrofuran ring, which imparts unique chemical properties and reactivity. This structural feature allows it to participate in a broader range of chemical reactions and enhances its utility in various scientific research applications.
Properties
IUPAC Name |
2,2-difluoro-1-(oxolan-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)5(9)4-2-1-3-10-4/h4-6H,1-3,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQPOSZLHMATBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(C(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1552522-02-7 |
Source
|
Record name | 2,2-difluoro-1-(oxolan-2-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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